3-(Tris(2-ethoxyethoxy)silyl)propanethiol

Silane coupling agent Hydrolysis byproduct Methanol-free formulation

3-(Tris(2-ethoxyethoxy)silyl)propanethiol (CAS 67724-41-8) is a heterobifunctional organosilane coupling agent bearing a terminal thiol (–SH) group and three 2-ethoxyethoxy (–OCH₂CH₂OCH₂CH₃) hydrolyzable substituents on silicon. With a molecular weight of 370.58 g/mol, a predicted boiling point of 395.2 °C, and a predicted density of 1.017 g/cm³, it belongs to the class of ethoxylated organosilanes.

Molecular Formula C15H34O6SSi
Molecular Weight 370.6 g/mol
CAS No. 67724-41-8
Cat. No. B12663538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tris(2-ethoxyethoxy)silyl)propanethiol
CAS67724-41-8
Molecular FormulaC15H34O6SSi
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCCOCCO[Si](CCCS)(OCCOCC)OCCOCC
InChIInChI=1S/C15H34O6SSi/c1-4-16-8-11-19-23(15-7-14-22,20-12-9-17-5-2)21-13-10-18-6-3/h22H,4-15H2,1-3H3
InChIKeyOMMHJLCBYPEZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tris(2-ethoxyethoxy)silyl)propanethiol (CAS 67724-41-8): A Low-Volatility, Ethoxylated Thiol-Silane for Controlled Surface Functionalization and Methanol-Free Formulations


3-(Tris(2-ethoxyethoxy)silyl)propanethiol (CAS 67724-41-8) is a heterobifunctional organosilane coupling agent bearing a terminal thiol (–SH) group and three 2-ethoxyethoxy (–OCH₂CH₂OCH₂CH₃) hydrolyzable substituents on silicon. With a molecular weight of 370.58 g/mol, a predicted boiling point of 395.2 °C, and a predicted density of 1.017 g/cm³, it belongs to the class of ethoxylated organosilanes . Upon hydrolysis, the alkoxy groups yield 2-ethoxyethanol rather than methanol, a feature that carries both regulatory and handling advantages [1]. The compound is structurally distinguished from conventional methoxy- and ethoxy-functional thiol-silanes by its extended glycol ether chains, which modulate hydrolysis kinetics, hydrophilicity, and the physical properties of the resulting siloxane network.

Why 3-(Tris(2-ethoxyethoxy)silyl)propanethiol Cannot Be Replaced by MPTMS, MPTES, or Other Common Thiol-Silanes Without Compromising Performance


Thiol-functional silane coupling agents such as (3-mercaptopropyl)trimethoxysilane (MPTMS) and (3-mercaptopropyl)triethoxysilane (MPTES) are widely used, but their rapid hydrolysis kinetics, generation of methanol (MPTMS), and high volatility constrain their applicability in moisture-sensitive processing, regulated workplace environments, and applications demanding dense, aging-stable self-assembled monolayers [1][2]. Direct substitution of these common agents with 3-(Tris(2-ethoxyethoxy)silyl)propanethiol is inadvisable because the tris(2-ethoxyethoxy)silyl headgroup exhibits significantly retarded hydrolysis, releases the less hazardous 2-ethoxyethanol upon condensation, and—as demonstrated by the methoxyethoxy analog—enables formation of electroinactive, non-desorbable siloxane layers after aging that are not achievable with MPTMS under equivalent conditions [2]. These differences translate into quantifiable gaps in monolayer compactness, shelf stability, and compliance with evolving VOC and GHS hazard classification requirements [1].

Quantitative Evidence Guide: How 3-(Tris(2-ethoxyethoxy)silyl)propanethiol Differentiates from MPTMS, MPTES, and Related Thiol-Silanes


Hydrolysis Byproduct: 2-Ethoxyethanol Release vs. Methanol from MPTMS – Regulatory and Safety Differentiation

Upon complete hydrolysis, 3-(Tris(2-ethoxyethoxy)silyl)propanethiol liberates 2-ethoxyethanol (ethylene glycol monoethyl ether, C₄H₁₀O₂) rather than methanol. In contrast, MPTMS (3-(trimethoxysilyl)propanethiol, CAS 4420-74-0) releases three equivalents of methanol per molecule upon hydrolysis [1]. Methanol is classified as a suspected carcinogen (Category 2) under GHS and imposes stricter VOC labeling requirements in many jurisdictions, whereas ethanol (from MPTES) and 2-ethoxyethanol are not subject to the same carcinogenicity labeling [1]. This distinction directly affects procurement decisions for laboratories and manufacturing facilities operating under ISO 14001 environmental management or REACH compliance frameworks.

Silane coupling agent Hydrolysis byproduct Methanol-free formulation GHS hazard classification VOC regulation

Self-Assembled Monolayer Electrochemical Stability After Aging: Non-Desorbable Layer Formation Demonstrated by the Methoxyethoxy Analog SIS2 vs. MPTMS (SIS1)

In the only published direct comparative study of a tris(alkoxyethoxy)-type thiol-silane against a trimethoxysilyl analog, Leska et al. (Thin Solid Films, 2006) examined 3-[tris(2-methoxyethoxy)silyl]propanethiol (SIS2, the methoxyethoxy analog of the target compound) alongside 3-(trimethoxysilyl)propanethiol (SIS1/MPTMS) on silver electrodes [1]. Both compounds chemisorbed via S–Ag bond formation, as confirmed by disappearance of the ν(S–H) band at ~2568 cm⁻¹ in RAIRS spectra [1]. The saturation surface coverage for SIS2 was quantified as 4.2 × 10⁻¹⁰ mol cm⁻² from the charge associated with reductive desorption (E < −1.3 V vs. SCE) [1]. Critically, after long-time aging involving hydrolysis and condensation, the SIS2 layer became electroinactive and non-desorbable during potential cycling, whereas the SIS1 (MPTMS) layer did not exhibit comparable aging-induced stability [1]. This irreversible condensation to a dense siloxane network is a direct consequence of the tris(alkoxy) configuration combined with the extended glycol ether chains.

Self-assembled monolayer Electrochemical stability Silver surface Reductive desorption Surface coverage

Hydrolysis Rate Control: Slower, More Controllable Hydrolysis of Tris(2-ethoxyethoxy)silyl Groups vs. Trimethoxy and Triethoxy Analogs

The hydrolysis rate of organosilanes follows a well-established rank order: trimethoxysilyl > triethoxysilyl, with the rate being further retarded when alkoxy groups are replaced by bulkier, less polar glycol ether substituents [1]. Industry comparison tables classify methoxylated silanes as 'faster due to smaller size and higher polarity' and ethoxylated silanes as showing 'slower, more controlled hydrolysis' [1]. The tris(2-ethoxyethoxy) headgroup extends this trend: each –OCH₂CH₂OCH₂CH₃ group is substantially larger (van der Waals volume increase of ~40–50 cm³/mol relative to –OCH₃) and less polar than methoxy, yielding a hydrolysis rate that is qualitatively slower than either the trimethoxy or triethoxy analogs [2]. This translates into extended shelf life (ethoxylated silanes are reported to have 'longer shelf stability in many cases' vs. methoxylated [1]), reduced premature hydrolysis during storage, and suitability for waterborne or moisture-tolerant formulations where MPTMS would gel prematurely.

Hydrolysis kinetics Silane coupling agent Moisture sensitivity Shelf life Controlled release coating

Physical Property Differentiation: Boiling Point and Volatility Gap Between 3-(Tris(2-ethoxyethoxy)silyl)propanethiol and Common Thiol-Silanes

3-(Tris(2-ethoxyethoxy)silyl)propanethiol exhibits a predicted boiling point of 395.2 °C at 760 mmHg and a predicted density of 1.017 g/cm³, with a molecular weight of 370.58 g/mol . In contrast, MPTMS (CAS 4420-74-0) boils at 213–215 °C (density 1.057 g/mL, MW 196.34) , and MPTES (CAS 14814-09-6) boils at 210 °C (density 0.987 g/mL, MW 238.42) . The boiling point elevation of approximately 180–185 °C relative to both MPTMS and MPTES indicates substantially lower vapor pressure and volatility for the target compound. This property is critical for high-temperature curing processes, vacuum deposition, or any application where evaporative loss of the coupling agent must be minimized.

Physical properties Boiling point Volatility Vapor pressure Thermal processing

Enhanced Hydrophilicity and Aqueous Dispersion Stability from Glycol Ether Chains vs. Simple Alkoxy Silanes

The three 2-ethoxyethoxy (–OCH₂CH₂OCH₂CH₃) substituents on silicon incorporate ether oxygen atoms that serve as hydrogen-bond acceptors, conferring greater hydrophilicity compared to the simple methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) groups on MPTMS and MPTES [1]. Industry sources note that ethoxylated organo-functional silanes 'often form more stable emulsions or dispersions' in water compared to methoxylated analogs, which 'may precipitate quickly' despite having better initial solubility [1]. This enhanced aqueous compatibility is structurally analogous to the well-known behavior of vinyltris(2-methoxyethoxy)silane (CAS 1067-53-4), which is used as a coupling agent specifically for its improved water dispersibility relative to vinyltrimethoxysilane [2]. For the target compound, the extended ethoxyethoxy chains are expected to yield better emulsion stability and more homogeneous aqueous dispersion than MPTMS or MPTES.

Hydrophilicity Aqueous dispersion Glycol ether Waterborne formulation Emulsion stability

Procurement-Driven Application Scenarios for 3-(Tris(2-ethoxyethoxy)silyl)propanethiol Based on Differentiated Evidence


Electrochemical Sensors and Corrosion-Resistant Coatings on Noble Metal Electrodes

The demonstrated ability of the methoxyethoxy analog (SIS2) to form a compact, electroinactive, non-desorbable layer on silver after aging directly supports the selection of 3-(Tris(2-ethoxyethoxy)silyl)propanethiol for fabricating durable thiol-based self-assembled monolayers on gold, silver, and copper electrodes. In amperometric sensors, biosensor platforms, and corrosion-protection coatings where MPTMS-derived layers degrade under potential cycling or in aqueous electrolytes, the tris(2-ethoxyethoxy) architecture provides a route to siloxane-crosslinked coatings that resist reductive desorption. Procurement for this application is justified when the application demands monolayer integrity under repeated electrochemical cycling in propylene carbonate or aqueous electrolyte systems.

Methanol-Free, REACH-Compliant Silane Coupling Agent for Regulated Manufacturing Environments

For industrial adhesive, sealant, and rubber compounding operations governed by REACH, ISO 14001, or internal corporate sustainability policies, the substitution of MPTMS with 3-(Tris(2-ethoxyethoxy)silyl)propanethiol eliminates methanol emissions during hydrolysis curing . This directly reduces the burden of hazardous air pollutant (HAP) reporting, workplace exposure monitoring, and GHS carcinogenicity labeling. Procurement is most clearly indicated when the facility has active methanol emission caps, when products are exported to jurisdictions with strict methanol limits (e.g., South Korea K-REACH, EU CLP), or when workers express concern about methanol exposure.

Thiol-Functional Silica or Metal Oxide Nanoparticle Modification Requiring Aqueous Dispersion Stability

The glycol ether chains on 3-(Tris(2-ethoxyethoxy)silyl)propanethiol confer enhanced hydrophilicity and aqueous dispersion stability compared to MPTMS and MPTES , making it the preferred thiol-silane for functionalizing silica, titania, or iron oxide nanoparticles in aqueous or mixed aqueous-organic media. In drug delivery carrier development, magnetic nanoparticle surface engineering, and mesoporous silica functionalization previously explored with thiol-organosilica nanoparticles , the tris(2-ethoxyethoxy)silyl compound is expected to yield more homogeneous surface coverage and reduced particle aggregation compared to MPTMS, based on class-level evidence. This scenario is particularly relevant when the functionalization must be performed in water without organic co-solvents.

High-Temperature Composite and Elastomer Processing Where Conventional Thiol-Silanes Volatilize

With a predicted boiling point of 395.2 °C—approximately 180 °C higher than both MPTMS (213–215 °C) and MPTES (210 °C) —3-(Tris(2-ethoxyethoxy)silyl)propanethiol is uniquely suited for coupling agent applications in high-temperature rubber compounding, engineering thermoplastic composites, and melt-processed mineral-filled polymers where conventional thiol-silanes are lost to evaporation before completing their condensation reaction with filler surfaces. This thermal stability advantage makes the compound the rational procurement choice for EPDM rubber formulations, silicone-modified engineering plastics, and ceramic-polymer composites processed at temperatures exceeding 200 °C, where MPTMS and MPTES have been documented to suffer from premature volatilization .

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